molecular formula C14H10ClN3O B2919730 5-(2-Chloro-4-pyridyl)-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 266692-20-0

5-(2-Chloro-4-pyridyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2919730
CAS No.: 266692-20-0
M. Wt: 271.7
InChI Key: RRJZSYNOYZVRDX-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-pyridyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound with the CAS Number 266692-20-0 and the molecular formula C14H10ClN3O . It has a molecular weight of 271.7 . This compound belongs to the 1,2,4-oxadiazole class of heterocycles, a framework that has received considerable attention in medicinal chemistry due to its unique bioisosteric properties and wide spectrum of potential biological activities . The 1,2,4-oxadiazole ring is known for its bioisosteric equivalence to ester and amide functional groups, which can improve the metabolic stability of drug candidates . Derivatives of 1,2,4-oxadiazole have been explored for a diverse range of biological applications, including serving as anticancer, anti-inflammatory, antiviral, and antibacterial agents . Some 1,2,4-oxadiazole-based compounds are also known to exhibit inhibitory activity against various enzymes and receptors, such as histone deacetylase (HDAC), cyclooxygenases (COX), and kappa opioid receptors (KOR) . While the specific research applications of this particular compound require further investigation, the 1,2,4-oxadiazole core makes it a valuable scaffold for drug discovery and development programs . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Properties

IUPAC Name

5-(2-chloropyridin-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c1-9-2-4-10(5-3-9)13-17-14(19-18-13)11-6-7-16-12(15)8-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJZSYNOYZVRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-pyridyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-4-pyridinecarboxylic acid hydrazide with 4-methylbenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-pyridyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridyl derivatives, while oxidation and reduction can lead to different functionalized oxadiazole compounds.

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "5-(2-Chloro-4-pyridyl)-3-(4-methylphenyl)-1,2,4-oxadiazole." The search results primarily offer chemical specifications, properties, and related chemical information .

Based on the retrieved search results, here's what is known about the compound:

Basic Information

  • Chemical Name: this compound
  • CAS Number: 1005009-91-5
  • Molecular Formula: C14H10ClN3O
  • Molar Mass: 271.7
  • Synonyms: The compound is also known by several synonyms, including 266692-20-0, 2-chloro-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine, and others .

Potential areas of application

  • Plant Growth Regulators: N-(2-chloro-4-pyridyl)-N'-phenylureas, which share a structural component with the target compound, have been identified as plant growth regulators . This suggests a potential avenue for exploration regarding the applications of "this compound" in agriculture .
  • Specialty Materials: This compound is classified as a specialty material, indicating its use in specific applications that require unique properties .

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-pyridyl)-3-(4-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,2,4-Oxadiazole Derivatives

Below is a detailed comparison of the target compound with analogous 1,2,4-oxadiazoles, focusing on structural features, physicochemical properties, and functional implications.

Substituent Effects at Position 5
Compound Name Substituent at Position 5 Molecular Formula Average Mass (g/mol) Key Properties/Applications
Target Compound 2-Chloro-4-pyridyl C₁₅H₁₁ClN₄O ~298.7 Potential pharmacophore; electronic modulation via pyridyl Cl
5-(5-Chloro-1-methyl-3-phenylpyrazol-4-yl) analog 5-Chloro-1-methyl-3-phenylpyrazole C₁₈H₁₂Cl₂N₄O 371.22 Higher steric bulk; used in agrochemical studies
5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl) analog 1-Chloro-2-methylpropan-2-yl C₁₂H₁₂ClN₃O₃ 281.7 Nitro group enhances electrophilicity; explored in explosives research
5-Chloromethyl-3-(4-trifluoromethylphenyl) analog Chloromethyl C₁₁H₈ClF₃N₂O ~300.6 Trifluoromethyl group increases lipophilicity; drug design applications

Key Observations :

  • Compared to the pyrazole-substituted analog (), the pyridyl group offers a planar structure, enhancing intermolecular interactions in crystal packing .
Substituent Effects at Position 3
Compound Name Substituent at Position 3 Electronic Nature Notable Features
Target Compound 4-Methylphenyl Electron-donating Stabilizes oxadiazole ring; improves solubility in organic solvents
3-(2-Chlorophenyl) analog 2-Chlorophenyl Electron-withdrawing Enhances oxidative stability; used in corrosion inhibitors
3-(4-Nitrophenyl) analog 4-Nitrophenyl Strongly electron-withdrawing High polarity; applications in optoelectronics
3-(Piperidin-4-yl) analog Piperidin-4-yl Basic, hydrophilic Improves bioavailability; CNS drug candidates

Key Observations :

  • The 4-methylphenyl group in the target compound balances lipophilicity and steric hindrance, whereas electron-withdrawing groups (e.g., nitro) in analogs () reduce electron density on the oxadiazole ring, altering reactivity.

Reactivity Trends :

  • The chloro substituent on the pyridyl ring in the target compound may undergo nucleophilic substitution, whereas analogs with trifluoromethyl () or nitro groups () exhibit resistance to such reactions.

Biological Activity

5-(2-Chloro-4-pyridyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole class. It has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a 1,2,4-oxadiazole ring with a chlorine-substituted pyridyl group and a methyl-substituted phenyl group. Its molecular formula is C14H10ClN3OC_{14}H_{10}ClN_3O with a molecular weight of 271.70 g/mol.

PropertyValue
IUPAC Name5-(2-chloropyridin-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Molecular FormulaC₁₄H₁₀ClN₃O
Molecular Weight271.70 g/mol
CAS Number266692-20-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes or receptors involved in cellular pathways, leading to effects such as apoptosis in cancer cells. The precise molecular targets are still under investigation.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

  • Cytotoxicity : In vitro studies demonstrated that derivatives of oxadiazoles exhibit significant cytotoxic activity against various cancer cell lines. Notably, compounds similar to this compound showed IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
  • Mechanism : Flow cytometry assays revealed that these compounds can induce apoptosis in cancer cells through pathways involving p53 expression and caspase activation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against various bacterial strains, although specific data on the spectrum of activity remains limited.

Structure-Activity Relationship (SAR)

The biological potency of oxadiazole derivatives is often influenced by their structural features. Studies indicate that:

  • Substituents : The presence of electron-withdrawing groups (like chlorine) on the pyridyl ring enhances biological activity, while modifications on the phenyl ring can alter potency significantly .
  • Comparative Analysis : When compared to similar compounds lacking specific substituents, this compound exhibits unique properties that may confer advantages in terms of stability and bioactivity .

Case Studies

  • Study on Cytotoxicity : A comparative study assessed various oxadiazole derivatives' cytotoxic effects against MCF-7 cells. The results indicated that compounds with similar structures to this compound had IC50 values ranging from 0.12 to 2.78 µM, demonstrating superior potency compared to traditional chemotherapeutics like doxorubicin .
  • Apoptosis Induction : Another study highlighted that the compound induces apoptosis in cancer cells by activating key apoptotic pathways, suggesting its potential as a therapeutic agent in oncology .

Q & A

Advanced Research Question

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects. For example, the chloro-pyridyl group lowers LUMO energy, enhancing electrophilicity .
  • Molecular docking : Predict binding affinities to biological targets (e.g., bacterial enzymes) by simulating interactions with active sites, as applied to triazole-oxadiazole hybrids .
  • QSAR models : Correlate substituent parameters (e.g., Hammett σ) with bioactivity data to guide synthetic modifications .

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